![molecular formula C16H13N3O4S B2944554 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 946357-09-1](/img/structure/B2944554.png)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

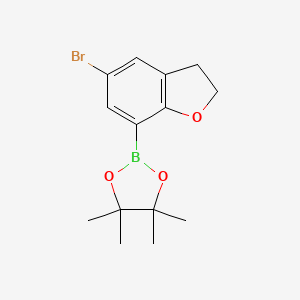

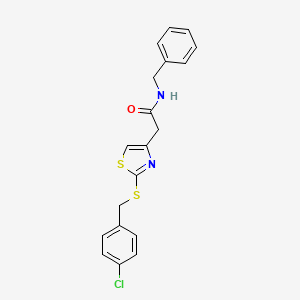

The compound is an isoxazole derivative with a thiazole ring and a dihydrobenzo[b][1,4]dioxin moiety . Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom. Thiazole is also a five-membered ring compound, but it contains a sulfur atom and a nitrogen atom. Dihydrobenzo[b][1,4]dioxin is a seven-membered ring with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure analysis, it’s difficult to provide a detailed analysis .科学的研究の応用

Antibacterial and Antitumor Agents

Research on structurally related compounds, such as thiazolyl substituted pyrazol-5-ones and dibenzo[1,4]dioxin-1-carboxamides, has demonstrated significant antibacterial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents. For example, certain analogs have shown promising antibacterial activity against significant pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance challenges. Similarly, derivatives of dibenzo[1,4]dioxin-1-carboxamides have been evaluated for their antitumor activity, demonstrating effectiveness against various cancer cell lines through mechanisms such as DNA intercalation, which could lead to the development of novel anticancer drugs.

- Antibacterial activity and QSAR studies of thiazolyl substituted pyrazol-5-ones: (M. Palkar et al., 2017)

- Antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides: (H. H. Lee et al., 1992)

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds with complex heterocyclic structures, including those similar to the queried compound, are of significant interest in medicinal chemistry and materials science. Research efforts in these areas focus on developing novel synthetic methodologies and understanding the chemical behavior of these compounds. For instance, studies on the microwave-assisted synthesis of thiazepine derivatives and the transformation of oxazole and thiazole molecules to carbenes underpin the versatility and reactivity of such chemical frameworks. These findings are crucial for designing compounds with desired properties and activities.

- Microwave-assisted synthesis of thiazepine derivatives: (J. Raval et al., 2012)

- Transformation of oxazole and thiazole molecules: (J. Ruiz & B. F. Perandones, 2009)

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as cholinesterase , which plays a crucial role in nerve signal transmission

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to the inhibition of the target enzyme’s activity .

Biochemical Pathways

If the compound acts as a cholinesterase inhibitor, it could affect the cholinergic pathway, which plays a key role in memory and cognition .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

If it acts as a cholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, suggesting a possible therapeutic application for conditions like Alzheimer’s disease .

特性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-2-3-13-14(7-10)22-5-4-21-13/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYHGDQAWVFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)

![N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2944478.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2944482.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)